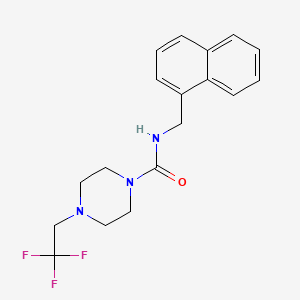

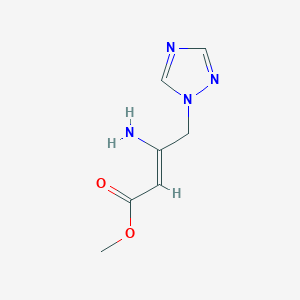

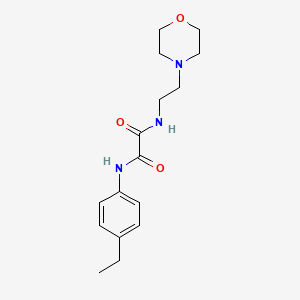

![molecular formula C23H19NO5 B2662155 2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-98-0](/img/structure/B2662155.png)

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a carboxylic acid group, a carbamoyl group, and a biphenyl group. The presence of the methoxyphenyl and oxoethyl groups suggests that it might have interesting chemical properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving carbamoylation . These reactions typically involve the reaction of carbonylimidazolide in water with a nucleophile .Scientific Research Applications

Synthesis and Molecular Docking Studies

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid, as part of biphenyl ester derivatives, has been highlighted for its potential in pharmaceutical applications, particularly as tyrosinase inhibitors. A study by Kwong et al. (2017) synthesized a series of biphenyl-based compounds, revealing their significant anti-tyrosinase activities, with some displaying inhibitions comparable to the standard inhibitor kojic acid. These findings were further supported by molecular docking studies, indicating the compounds' ability to bind to the active-site entrance of tyrosinase, suggesting their potential use in treatments related to pigmentation disorders or as whitening agents (Kwong et al., 2017).

Waste-Free Synthesis of Heterocyclic Compounds

In the field of green chemistry, the compound has implications for the synthesis of condensed heterocyclic compounds. Shimizu et al. (2009) discussed the waste-free synthesis of these compounds via rhodium-catalyzed oxidative coupling, showcasing the efficiency of this process in creating derivatives that exhibit solid-state fluorescence. This approach not only emphasizes the importance of sustainable methods in chemical synthesis but also the potential of these compounds in materials science, particularly for the development of new fluorescent materials (Shimizu et al., 2009).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2015) introduced novel, mild, and biological-based nano organocatalysts with urea moiety for the synthesis of various organic compounds, including cinnamic acid derivatives, under mild and solvent-free conditions. These catalysts, which involve the use of carbamoylsulfamic acid, exemplify the compound's role in facilitating environmentally friendly and efficient organic synthesis processes. The study highlights the potential industrial applications of these catalysts, underlining the ongoing shift towards greener and more sustainable chemical processes (Zolfigol et al., 2015).

Photocleavage Efficiency Enhancement

Papageorgiou and Corrie (2000) explored the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, revealing that electron-donating groups like the 4-methoxy substituent can significantly enhance photocleavage efficiency. This research underscores the potential of modifying the compound's structure to improve its utility in photolabile precursors of carboxylic acids, which are particularly useful in the controlled release of neuroactive amino acids (Papageorgiou & Corrie, 2000).

properties

IUPAC Name |

2-[2-[[2-(4-methoxyphenyl)-2-oxoethyl]carbamoyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-29-16-12-10-15(11-13-16)21(25)14-24-22(26)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTRBEDBMCWCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

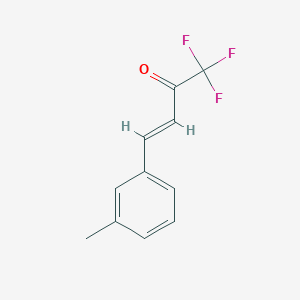

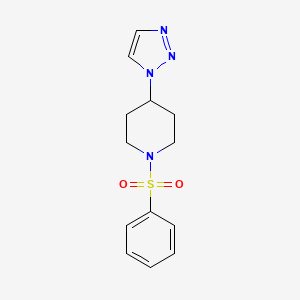

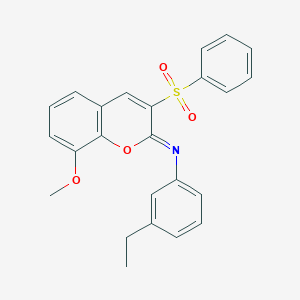

![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)

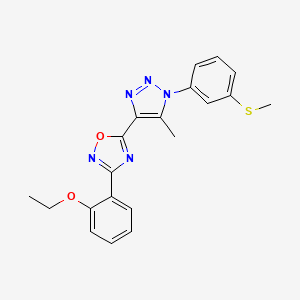

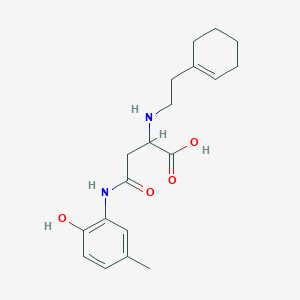

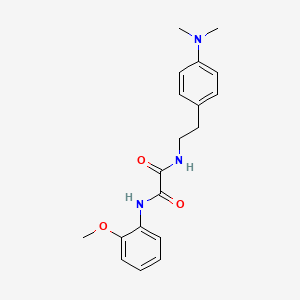

![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

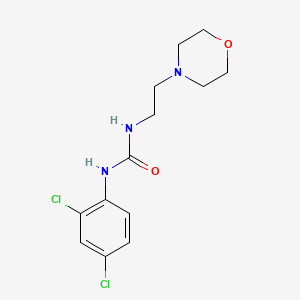

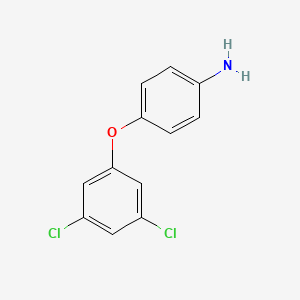

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)